molecular formula C13H23BrO3 B14576551 Ethyl 2-acetyl-8-bromo-2-methyloctanoate CAS No. 61285-16-3

Ethyl 2-acetyl-8-bromo-2-methyloctanoate

Cat. No.: B14576551
CAS No.: 61285-16-3
M. Wt: 307.22 g/mol
InChI Key: PDJKXLVCIHFGKT-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-8-bromo-2-methyloctanoate is a branched-chain ethyl ester featuring acetyl, bromo, and methyl substituents. Brominated esters are critical intermediates in organic synthesis, often utilized for their electrophilic bromine atoms and ester functionalities, which enable diverse transformations such as nucleophilic substitutions and cross-coupling reactions. The acetyl and methyl groups in this compound likely influence steric and electronic effects, modulating solubility and reactivity compared to simpler esters.

Properties

CAS No.

61285-16-3

Molecular Formula

C13H23BrO3

Molecular Weight

307.22 g/mol

IUPAC Name

ethyl 2-acetyl-8-bromo-2-methyloctanoate

InChI

InChI=1S/C13H23BrO3/c1-4-17-12(16)13(3,11(2)15)9-7-5-6-8-10-14/h4-10H2,1-3H3

InChI Key

PDJKXLVCIHFGKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCCCCCBr)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-8-bromo-2-methyloctanoate typically involves the bromination of an appropriate precursor, followed by esterification. One common method is the bromination of 2-methyloctanoic acid, followed by acetylation and esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent, a catalyst such as sulfuric acid, and an organic solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the bromination of 2-methyloctanoic acid in the presence of a catalyst, followed by acetylation and esterification. The use of automated systems and precise control of reaction conditions helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-8-bromo-2-methyloctanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of derivatives like 2-acetyl-8-hydroxy-2-methyloctanoate.

    Reduction: Formation of 2-acetyl-8-bromo-2-methyloctanol.

    Hydrolysis: Formation of 2-acetyl-8-bromo-2-methyloctanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-acetyl-8-bromo-2-methyloctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-8-bromo-2-methyloctanoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or transesterification. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Properties :

  • Molecular Formula : C₁₂H₂₁BrO₄
  • Molecular Weight : 309.20 g/mol
  • Physical State : Colorless oil
  • Key Functional Groups : Bromo, hydroxyl, methyl, ester

Applications: Used in organic synthesis for constructing complex aliphatic chains.

Ethyl 2-bromo-2,2-dichloroacetate

Structure and Synthesis: This halogen-rich ester features bromo and dichloro substituents at the α-position.

Properties :

  • Molecular Formula : C₄H₅BrCl₂O₂
  • Molecular Weight : 235.89 g/mol
  • Density : 1.759 g/cm³
  • Key Functional Groups : Bromo, dichloro, ester

Applications : Serves as an intermediate in agrochemical and pharmaceutical manufacturing. The electron-withdrawing halogens increase electrophilicity, favoring nucleophilic displacement reactions. However, the absence of long alkyl chains limits its utility in lipid-like molecule synthesis.

Ethyl 2-phenylacetoacetate

Structure and Synthesis :
This aromatic ester incorporates a phenyl group adjacent to the acetyl moiety. It is synthesized via Claisen condensation or esterification of phenylacetoacetic acid .

Properties :

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Key Functional Groups : Phenyl, acetyl, ester

Applications : Widely used as a precursor for heterocyclic compounds (e.g., pyrazoles) in drug discovery. The phenyl group introduces aromaticity, enhancing UV activity and stability under acidic conditions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Yield (%) Key Functional Groups Applications
Ethyl 4-bromo-8-hydroxy-2-methyloctanoate C₁₂H₂₁BrO₄ 309.20 Colorless oil 78 Bromo, hydroxyl, methyl, ester Organic synthesis
Ethyl 2-bromo-2,2-dichloroacetate C₄H₅BrCl₂O₂ 235.89 Liquid N/A Bromo, dichloro, ester Industrial intermediate
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Liquid N/A Phenyl, acetyl, ester Pharmaceutical precursor

Key Findings and Trends

Substituent Effects: Bromine atoms enhance electrophilicity, enabling cross-coupling reactions. Aromatic substituents (e.g., phenyl) confer stability and UV activity, critical for analytical applications.

Synthetic Yields: Nickel-catalyzed methods (e.g., for Ethyl 4-bromo-8-hydroxy-2-methyloctanoate) achieve high yields (78%) under mild conditions , whereas halogenated analogs may require harsher reagents.

Industrial Relevance :

  • Brominated esters are prioritized in agrochemicals, while aromatic derivatives dominate pharmaceutical synthesis.

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